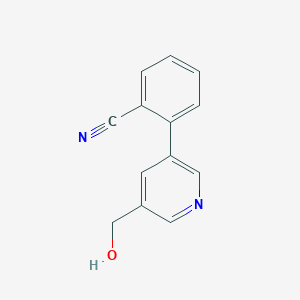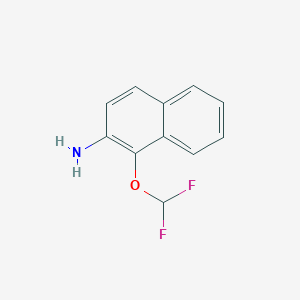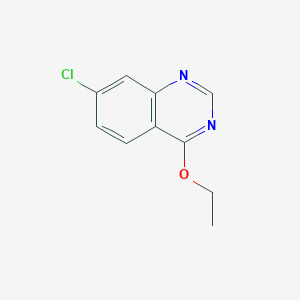
2-(Chloromethyl)naphthalene-8-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)naphthalene-8-acetonitrile is an organic compound with the molecular formula C13H10ClN It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a chloromethyl group and an acetonitrile group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)naphthalene-8-acetonitrile typically involves the chloromethylation of naphthalene derivatives. One common method is the reaction of 2-methylnaphthalene with chlorinating agents such as chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide in dichloromethane at low temperatures (5-10°C) . Another method involves the use of paraformaldehyde and hydrochloric acid in the presence of phosphoric acid and acetic acid, followed by purification through distillation .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using similar reagents and conditions as described above. The choice of catalysts and solvents can vary based on cost, availability, and environmental considerations. The reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)naphthalene-8-acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of derivatives with new functional groups replacing the chloromethyl group.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines from the nitrile group.
Scientific Research Applications
2-(Chloromethyl)naphthalene-8-acetonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: May serve as a building block for the synthesis of biologically active compounds.
Agriculture: Potential use in the synthesis of agrochemicals such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)naphthalene-8-acetonitrile depends on the specific reactions it undergoes. For example, in substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the nitrile group is reduced to a primary amine through the transfer of electrons from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)naphthalene: Similar structure but lacks the nitrile group.
1-(Chloromethyl)naphthalene: Chloromethyl group attached at a different position on the naphthalene ring.
2-(Bromomethyl)naphthalene: Bromomethyl group instead of chloromethyl group.
Uniqueness
2-(Chloromethyl)naphthalene-8-acetonitrile is unique due to the presence of both the chloromethyl and nitrile groups, which provide distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C13H10ClN |
|---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
2-[7-(chloromethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H10ClN/c14-9-10-4-5-11-2-1-3-12(6-7-15)13(11)8-10/h1-5,8H,6,9H2 |
InChI Key |
ZGEQDYMFZLMHLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CCl)C(=C1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)
![5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)
![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)




![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)






